Methyl 3-Nitrobenzenesulfonate: Chemical Structure, Physical Properties, and Synthetic Applications
Methyl 3-Nitrobenzenesulfonate: Chemical Structure, Physical Properties, and Synthetic Applications
As drug development and advanced organic synthesis move toward highly functionalized, sterically hindered molecules, the demand for precision alkylating agents has surged. Methyl 3-nitrobenzenesulfonate (CAS 6214-21-7) serves as a highly reactive, electrophilic methylating agent. By leveraging the electron-withdrawing nature of the nitro-substituted aromatic ring, this compound offers superior leaving-group thermodynamics compared to standard methyl tosylate or methyl methanesulfonate (mesylate).
This technical whitepaper provides an in-depth analysis of the chemical structure, physical properties, and validated experimental protocols for the synthesis and application of methyl 3-nitrobenzenesulfonate, tailored for researchers and drug development professionals.
Chemical Structure and Molecular Causality
The molecular architecture of methyl 3-nitrobenzenesulfonate ( C7H7NO5S ) is defined by a central benzene ring substituted with a nitro group ( −NO2 ) at the meta position (C3) and a methoxysulfonyl group ( −SO3CH3 ) at C1 [1].
Causality of Reactivity: The exceptional electrophilicity of the methyl carbon is a direct consequence of the meta-nitro group. The −NO2 moiety exerts a strong electron-withdrawing inductive effect ( −I ). Because it is positioned meta to the sulfonate group, it avoids direct resonance destabilization of the aromatic ring's electron density at the attachment point, but strongly stabilizes the resulting 3-nitrobenzenesulfonate anion (nosylate) upon cleavage of the O−CH3 bond.
By lowering the pKa of the conjugate acid (3-nitrobenzenesulfonic acid), the nosylate anion becomes a remarkably weak base and, consequently, an exceptional leaving group. This structural causality makes methyl 3-nitrobenzenesulfonate an ideal reagent for methylating sterically hindered or weakly nucleophilic substrates (such as complex amines or alkoxides) where milder reagents fail.
Physical Properties & Thermodynamics
To ensure accurate stoichiometric calculations and safe handling in the laboratory, the fundamental physicochemical properties of methyl 3-nitrobenzenesulfonate are summarized below. Data is aggregated from verified chemical databases [2].
| Property | Value / Description |
| Chemical Name | Methyl 3-nitrobenzenesulfonate |
| CAS Registry Number | 6214-21-7 |
| Molecular Formula | C7H7NO5S |
| Molecular Weight | 217.20 g/mol |
| Appearance | Yellow to off-white solid/viscous oil (purity dependent) |
| SMILES String | O=S(=O)(OC)c1cc(ccc1)=O |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, and THF. Insoluble in water. |
| Storage Conditions | Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent hydrolysis. |
Experimental Protocol: Synthesis of Methyl 3-Nitrobenzenesulfonate
The following step-by-step methodology describes the synthesis of methyl 3-nitrobenzenesulfonate via the nucleophilic acyl substitution of 3-nitrobenzenesulfonyl chloride with methanol.
Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. It incorporates real-time Thin-Layer Chromatography (TLC) monitoring to confirm the consumption of the starting material, ensuring that the reaction does not proceed to the workup phase prematurely.
Reagents Required:
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3-Nitrobenzenesulfonyl chloride (1.0 equivalent)
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Anhydrous Methanol (1.5 equivalents)
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Triethylamine (TEA) or Pyridine (1.2 equivalents)
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Anhydrous Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
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Preparation of the Electrophile Solution: Dissolve 1.0 eq of 3-nitrobenzenesulfonyl chloride in anhydrous DCM under an argon atmosphere.
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Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive sulfonyl chloride into 3-nitrobenzenesulfonic acid, which would drastically reduce the yield.
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Thermal Control: Cool the reaction flask to 0°C using an ice-water bath.
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Causality: The esterification of sulfonyl chlorides is highly exothermic. Maintaining 0°C controls the reaction kinetics, preventing thermal degradation and the formation of dark, polymeric byproducts.
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Nucleophile Addition: Add 1.5 eq of anhydrous methanol to the stirring solution.
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Base-Promoted Esterification: Add 1.2 eq of Triethylamine (TEA) dropwise over 15 minutes.
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Causality: TEA acts as an acid scavenger. As methanol attacks the sulfonyl chloride, HCl is generated. TEA neutralizes the HCl, driving the equilibrium forward and preventing the acidic cleavage of the newly formed sulfonate ester.
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Self-Validation (TLC Monitoring): After 2 hours of stirring at room temperature, sample the reaction. Run a TLC plate using a 3:1 Hexane/Ethyl Acetate eluent. The disappearance of the high- Rf sulfonyl chloride spot and the appearance of a new, lower- Rf UV-active spot validates reaction completion.
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Aqueous Workup: Quench the reaction with cold distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO3 (to neutralize residual acid), and brine.
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Isolation: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield methyl 3-nitrobenzenesulfonate.
Caption: Workflow for the synthesis of methyl 3-nitrobenzenesulfonate via base-promoted esterification.
Mechanistic Pathways: SN2 Methylation
Methyl 3-nitrobenzenesulfonate functions primarily through a Bimolecular Nucleophilic Substitution ( SN2 ) mechanism. When introduced to a nucleophile (such as a primary amine or a phenoxide anion), the nucleophile attacks the electrophilic methyl carbon from the backside, directly opposite the C−O bond of the nosylate group.
Because the 3-nitrobenzenesulfonate anion is highly stable (due to the electron-withdrawing nitro group delocalizing the negative charge), the activation energy for the transition state is significantly lowered. This allows methylations to occur at lower temperatures, preserving sensitive functional groups elsewhere on the substrate molecule.
Caption: SN2 mechanistic pathway of methylation using methyl 3-nitrobenzenesulfonate.
Advanced Applications in Drug Development
While methyl 3-nitrobenzenesulfonate is a powerful standalone methylating agent, the underlying chemistry of the 3-nitrobenzenesulfonate (nosylate) moiety is a cornerstone in modern drug development.
A prime example is the synthesis of complex active pharmaceutical ingredients (APIs) utilizing derivatives like [(2S)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate (commonly known as Glycidyl nosylate, CAS 115314-14-2) [3].
In the enantioselective synthesis of ultra-short-acting beta-blockers such as Landiolol , the nosylate leaving group is critical. Researchers utilize glycidyl nosylate to alkylate phenolic intermediates [4]. The choice of a 3-nitrobenzenesulfonate over a standard tosylate is deliberate: the enhanced leaving group ability of the nosylate allows the nucleophilic substitution to proceed rapidly under mild basic conditions. This prevents the unwanted opening of the fragile epoxide ring, thereby preserving the strict stereochemical integrity required for the drug's biological efficacy [5].
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 146490, Benzenesulfonic acid, 3-nitro-, (2S)-2-oxiranylmethyl ester." PubChem. Available at:[Link]
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Beilstein Journal of Organic Chemistry. "Synthesis of oxiran-2-ylmethyl 3-nitrobenzenesulfonate and related intermediates." Beilstein Journals. Available at:[Link]
- European Patent Office. "Process for the enantioselective synthesis of landiolol (EP2687521A1)." Google Patents.
Sources
- 1. 6214-21-7|Methyl 3-nitrobenzenesulfonate|BLD Pharm [bldpharm.com]
- 2. 6214-21-7 | CAS DataBase [m.chemicalbook.com]
- 3. Benzenesulfonic acid, 3-nitro-, (2S)-2-oxiranylmethyl ester | C9H9NO6S | CID 146490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. EP2687521A1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]
